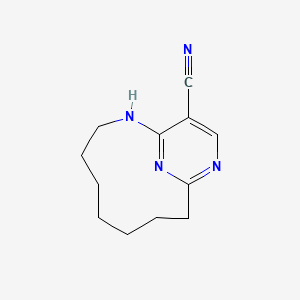
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate is an organic compound with a complex structure. It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings . The molecular formula of this compound is C15H26O3, and it is characterized by a cyclobutane ring with various substituents, including a hexyl group, an acetyl group, and two methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate can be achieved through several synthetic routes. One common method involves the esterification of 3-acetyl-2,2-dimethylcyclobutaneacetic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用机制
The mechanism of action of Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
相似化合物的比较
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate can be compared with other similar esters, such as:
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 3-acetyl-2,2-dimethylcyclobutaneacetate: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties. The presence of the hexyl group enhances its hydrophobicity and may influence its interactions with biological membranes and other hydrophobic environments.
属性
CAS 编号 |
16978-09-9 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC 名称 |
hexyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C16H28O3/c1-5-6-7-8-9-19-15(18)11-13-10-14(12(2)17)16(13,3)4/h13-14H,5-11H2,1-4H3 |
InChI 键 |
OIAFJHAHYHANJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)CC1CC(C1(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


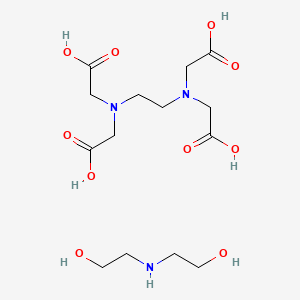

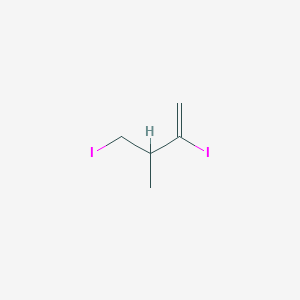
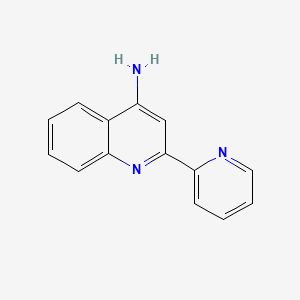

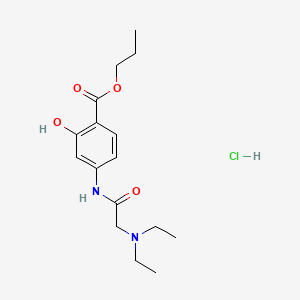
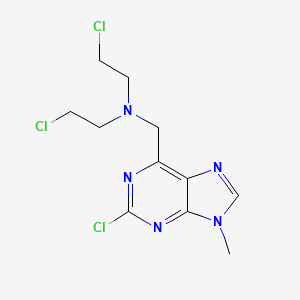

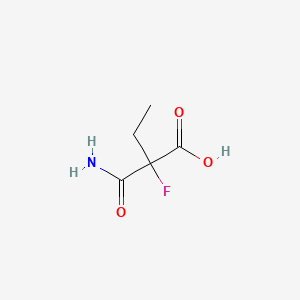

![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)

![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
